molecular formula C9H10O5 B13580034 2-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetic acid

2-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetic acid

Katalognummer: B13580034
Molekulargewicht: 198.17 g/mol
InChI-Schlüssel: HLBBQXTYDWELLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10O5 It is known for its unique structure, which includes both hydroxyl and methoxy functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetic acid typically involves the hydroxylation of 2-(4-methoxyphenyl)acetic acid. One common method is the reaction of 2-(4-methoxyphenyl)acetic acid with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetone.

    Reduction: Formation of 2-hydroxy-2-(2-hydroxy-4-methoxyphenyl)ethanol.

    Substitution: Formation of 2-hydroxy-2-(2-hydroxy-4-aminophenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Wirkmechanismus

The mechanism by which 2-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes and metabolic functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
  • 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
  • 2-Methoxyphenylacetic acid

Uniqueness

2-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetic acid is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential in scientific research.

Eigenschaften

Molekularformel

C9H10O5

Molekulargewicht

198.17 g/mol

IUPAC-Name

2-hydroxy-2-(2-hydroxy-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O5/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)

InChI-Schlüssel

HLBBQXTYDWELLT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(C(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.